Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dimethylfuran with a suitable esterifying agent under controlled conditions. One common method includes the use of methyl acetoacetate as a starting material, which undergoes a condensation reaction with 2,5-dimethylfuran in the presence of a base catalyst such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in critical metabolic pathways, leading to antimicrobial or anticancer effects. The furan ring structure allows for strong binding interactions with target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-2,5-dimethylfuran: A furan derivative with similar structural features but different functional groups.
2,5-dimethylfuran: A simpler furan compound without the ester group.
Uniqueness
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is unique due to its combination of the furan ring with an ester functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.
Biological Activity
Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula C10H12O4 and is characterized by the presence of a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its structural features, particularly the furan ring and the carbonyl group. These components facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Interaction : The carbonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes. This mechanism is crucial for its potential anti-inflammatory and antimicrobial activities.
- Signaling Pathways : The compound may modulate signaling pathways by influencing the expression of genes involved in inflammatory responses and microbial resistance.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 128 µg/mL |
Escherichia coli | 256 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through various in vitro studies. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.
- Mechanism : The compound appears to interact with specific receptors that regulate inflammatory responses, potentially leading to reduced inflammation in cellular models.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that:
- The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- It was particularly effective against multi-drug resistant strains, highlighting its potential as a novel therapeutic agent.
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, this compound was tested in a murine model of inflammation. The results indicated:
- A significant reduction in edema compared to control groups.
- Downregulation of pro-inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Methyl 2-amino-3-(thiophen-2-yl)propanoate | Contains thiophene ring | Antimicrobial |
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate | Brominated thiophene ring | Enhanced antimicrobial effects |
Methyl 3-(5-methoxycarbonylfuran-2-yl)-3-oxopropanoate | Additional methoxycarbonyl group | Potential anticancer properties |
This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the potential for targeted modifications to enhance therapeutic efficacy.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(7(2)14-6)9(11)5-10(12)13-3/h4H,5H2,1-3H3 |
InChI Key |
JGYRNOKGPXYAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CC(=O)OC |
Origin of Product |
United States |
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